molecular formula C11H17NO B13661275 (4-Amino-3-(tert-butyl)phenyl)methanol

(4-Amino-3-(tert-butyl)phenyl)methanol

Cat. No.: B13661275
M. Wt: 179.26 g/mol
InChI Key: MVQOZFCBIAKIBF-UHFFFAOYSA-N
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Description

(4-Amino-3-(tert-butyl)phenyl)methanol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(tert-butyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 4-nitro-3-(tert-butyl)phenylmethanol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-3-(tert-butyl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-(tert-butyl)phenyl)methanol is unique due to the presence of both an amino group and a tert-butyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(4-amino-3-tert-butylphenyl)methanol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6,13H,7,12H2,1-3H3

InChI Key

MVQOZFCBIAKIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CO)N

Origin of Product

United States

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